Barium bis(p-octylphenolate)
Description
Barium bis(p-octylphenolate) (CAS 41157-62-4) is a barium salt derived from p-octylphenol, featuring two p-octylphenolate ions coordinated to a central barium atom . Its molecular formula is Ba(C₁₄H₂₁O)₂, with a calculated molecular weight of 547.33 g/mol. The compound’s structure comprises a barium ion bonded to the oxygen atoms of two para-substituted octylphenol groups, where the octyl chain (C₈H₁₇) enhances hydrophobicity and organic solubility.
Barium bis(p-octylphenolate) is primarily utilized in industrial applications such as polymer stabilization, where its aromatic phenolic structure contributes to thermal stability and antioxidant properties. It may also serve as a lubricant additive or catalyst precursor due to its ability to interact with organic matrices .
Properties
CAS No. |
41157-62-4 |
|---|---|
Molecular Formula |
C28H42BaO2 |
Molecular Weight |
548.0 g/mol |
IUPAC Name |
barium(2+);4-octylphenolate |
InChI |
InChI=1S/2C14H22O.Ba/c2*1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h2*9-12,15H,2-8H2,1H3;/q;;+2/p-2 |
InChI Key |
SCFXKMFVFQSCKX-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCC1=CC=C(C=C1)[O-].[Ba+2] |
Related CAS |
1806-26-4 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium bis(p-octylphenolate) can be synthesized through the reaction of barium hydroxide with p-octylphenol in an organic solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
Comparison with Similar Compounds
Comparison with Similar Compounds
Barium bis(p-nonylphenolate) (CAS 41157-58-8)
- Molecular Formula : Ba(C₁₅H₂₃O)₂
- Molecular Weight : 575.33 g/mol
- Key Differences: The nonyl (C₉) chain increases molecular weight by ~28 g/mol compared to the octyl derivative, enhancing hydrophobicity and solubility in non-polar solvents. Thermal stability is marginally higher (~310°C vs. ~300°C estimated for the octyl variant), attributed to the longer alkyl chain’s shielding effect on the phenolic core.
- Applications : Preferred in high-temperature polymer processing (e.g., polyethylene) due to improved compatibility with hydrocarbon matrices.
Barium Dilaurate (CAS 4696-57-5)
- Molecular Formula : Ba(C₁₂H₂₃O₂)₂
- Molecular Weight : 535.33 g/mol
- Key Differences: As a carboxylate salt, it lacks the aromatic phenolic ring, reducing UV stability but improving acid-scavenging efficiency in PVC. Lower thermal decomposition temperature (~280°C) compared to alkylphenolates.
- Applications : Widely used as a heat stabilizer in PVC and lubricant formulations.
Barium Octanoate (CAS 4696-54-2)
- Molecular Formula : Ba(C₈H₁₅O₂)₂
- Molecular Weight : 443.98 g/mol
- Key Differences :
- Shorter alkyl chain (C₈) increases solubility in polar solvents like alcohols.
- Thermal stability is lower (~250°C), limiting use to moderate-temperature applications.
- Applications : Common in paint driers and coatings due to rapid oxidative curing.
Barium Salt of 12-Hydroxy-9-octadecenoic Acid (CAS 4722-99-0)
- Molecular Formula : Ba(C₁₈H₃₃O₃)₂
- Molecular Weight : ~921.34 g/mol
- Key Differences :
- Unsaturated, hydroxylated fatty acid structure enhances oxidative stability and viscosity-modifying properties.
- Complex structure limits compatibility with simple polymer systems.
- Applications : Specialized lubricants and anti-corrosion formulations.
Data Table: Comparative Properties of Barium Salts
| Compound | Molecular Weight (g/mol) | Thermal Decomposition (°C) | Solubility Profile | Primary Applications |
|---|---|---|---|---|
| Barium bis(p-octylphenolate) | 547.33 | ~300 | Low in water, high in organics | Polymer stabilizer, lubricants |
| Barium bis(p-nonylphenolate) | 575.33 | ~310 | Similar to octyl derivative | High-temperature stabilizers |
| Barium dilaurate | 535.33 | ~280 | Moderate in oils | PVC stabilizers |
| Barium octanoate | 443.98 | ~250 | High in polar solvents | Paint driers, coatings |
| Barium 12-hydroxy-9-octadecenoate | 921.34 | ~290 | High in viscous media | Specialty lubricants |
Research Findings and Key Insights
Thermal Stability: Alkylphenolate salts (e.g., p-octyl/nonyl derivatives) outperform carboxylates like barium dilaurate in high-temperature environments due to aromatic ring stabilization .
Solubility Trade-offs: Longer alkyl chains improve organic compatibility but reduce reactivity; e.g., barium octanoate’s polar solubility makes it ideal for coatings, while p-nonylphenolate excels in hydrocarbon polymers.
Functional Groups : Hydroxylated and unsaturated variants (e.g., CAS 4722-99-0) introduce secondary benefits like oxidative resistance but complicate synthesis and compatibility .
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